molecular formula C15H13F3N4 B3035896 2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile CAS No. 338773-38-9

2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile

Cat. No. B3035896
CAS RN: 338773-38-9
M. Wt: 306.29 g/mol
InChI Key: FXVCJWAFKJUBOW-BQYQJAHWSA-N
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Description

2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile is a useful research compound. Its molecular formula is C15H13F3N4 and its molecular weight is 306.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Properties and Rotational Barriers

  • Research on structural properties of compounds related to 2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile has been conducted, including studies on the barriers to rotation around carbon-amino nitrogen bonds. X-ray crystal structures and quantum chemical calculations have been utilized in these studies (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Luminescent Properties of Coordination Polymers

  • The compound has been used in synthesizing coordination polymers with luminescent properties. Studies have explored the structures and luminescent behaviors of these polymers, showcasing their potential in material science applications (Jin et al., 2013).

Supramolecular Complex Construction

  • It has been utilized in constructing diverse supramolecular complexes, especially with silver(I) salts. These complexes exhibit different structures and topologies, demonstrating the versatility of the compound in molecular engineering (Jin et al., 2013).

Nonlinear Optical Material Research

  • The compound has been a focus in research on broadband nonlinear optical materials. Studies on derivatives of this compound have revealed significant nonlinear refractive indexes, indicating potential applications in optical technologies (Wu et al., 2017).

Application in Synthesis of Novel Compounds

  • It has been instrumental in the synthesis of novel compounds, including fused pyrimidine derivatives. These derivatives have shown promising results in studies of antimicrobial and anticancer activities (Al-Bogami, Saleh, & Moussa, 2018).

Photophysical Studies

  • The compound has been used in photophysical studies, where its behavior in various solvents and mixtures was examined. These studies contribute to a better understanding of its properties in different environments, which is crucial for its application in biological systems and material science (Moreno Cerezo et al., 2001).

properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4/c1-22(2)14(11(9-19)10-20)7-8-21-13-5-3-12(4-6-13)15(16,17)18/h3-8,21H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVCJWAFKJUBOW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethyl)anilino]prop-2-enylidene]propanedinitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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